N-(3-acetylphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
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Description
N-(3-acetylphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Azetidine Derivatives
- Antidepressant and Nootropic Agents : Azetidine derivatives, such as Schiff’s bases and 2-azetidinones, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The 2-azetidinone skeleton, in particular, has shown promise as a central nervous system (CNS) active agent, suggesting the potential for therapeutic use in CNS disorders (Thomas et al., 2016).
Polymerization and Material Science
- Anionic Polymerization of Azetidine : The polymerization of N-(methanesulfonyl)azetidine via anionic initiation has been explored, demonstrating the formation of polymers with sulfonyl groups incorporated into the polymer backbone. This research indicates the potential for azetidine derivatives in developing new polymeric materials with unique properties (Reisman et al., 2020).
Chemical Synthesis and Reactivity
- Three-Component Reactions : Azetidines have been involved in stereospecific three-component reactions, producing precursors and congeners of bioactive compounds. Such reactions highlight the versatility of azetidine derivatives in synthetic chemistry, potentially leading to the development of novel therapeutic agents (Stephens et al., 2013).
Drug Discovery and Development
- Biologically Active Azomethine Derivatives : Research into azomethine derivatives of azetidine compounds, such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, focuses on their pharmacological activities. These studies aim to identify leading compounds for further development into active pharmaceutical substances, indicating the role of azetidine derivatives in drug discovery processes (Chiriapkin et al., 2021).
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10(18)11-3-2-4-13(7-11)16-15(19)12-8-17(9-12)22(20,21)14-5-6-14/h2-4,7,12,14H,5-6,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNRTJEBIRMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.